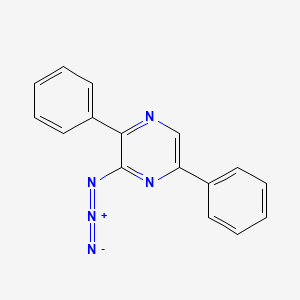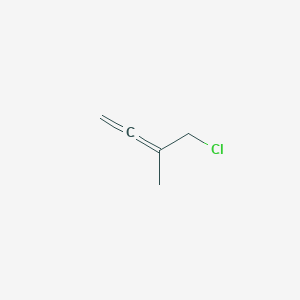
1,1'-(1,3-Phenylene)bis(2-diazonioethen-1-olate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(1,3-Phenylene)bis(2-diazonioethen-1-olate) is an organic compound with a unique structure characterized by two diazonium groups attached to a 1,3-phenylene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,3-Phenylene)bis(2-diazonioethen-1-olate) typically involves the diazotization of 1,1’-(1,3-Phenylene)bis(2-aminoethen-1-olate). The reaction is carried out under acidic conditions using sodium nitrite as the diazotizing agent. The reaction is usually performed at low temperatures to ensure the stability of the diazonium groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反应分析
Types of Reactions
1,1’-(1,3-Phenylene)bis(2-diazonioethen-1-olate) undergoes various chemical reactions, including:
Substitution Reactions: The diazonium groups can be replaced by other nucleophiles, leading to the formation of substituted derivatives.
Coupling Reactions: The compound can participate in azo coupling reactions, forming azo compounds with aromatic amines.
Reduction Reactions: The diazonium groups can be reduced to form the corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, cyanides, and thiols. The reactions are typically carried out in aqueous or alcoholic solutions.
Coupling Reactions: Aromatic amines are used as coupling partners, and the reactions are performed under mildly acidic conditions.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used, and the reactions are carried out in aqueous solutions.
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound.
Coupling Reactions: Azo compounds with various aromatic amines.
Reduction Reactions: Corresponding amines of the original compound.
科学研究应用
1,1’-(1,3-Phenylene)bis(2-diazonioethen-1-olate) has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various organic compounds, including dyes and pigments.
Biology: Investigated for its potential use in biochemical assays and as a labeling reagent.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1’-(1,3-Phenylene)bis(2-diazonioethen-1-olate) involves the reactivity of the diazonium groups. These groups can undergo various reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in coupling reactions, the diazonium groups react with aromatic amines to form azo compounds, which can have various biological and chemical activities.
相似化合物的比较
Similar Compounds
1,1’-(1,3-Phenylene)bis(2-nitroethanone): Similar structure but with nitro groups instead of diazonium groups.
1,1’-(1,3-Phenylene)bis(2-bromoethanone): Contains bromo groups instead of diazonium groups.
1,1’-(1,3-Phenylene)bis(2-aminoethen-1-olate): Precursor to the diazonium compound with amino groups.
Uniqueness
1,1’-(1,3-Phenylene)bis(2-diazonioethen-1-olate) is unique due to the presence of diazonium groups, which confer distinct reactivity and potential applications. The ability to undergo various reactions, including substitution, coupling, and reduction, makes it a versatile compound in scientific research and industrial applications.
属性
CAS 编号 |
74048-19-4 |
|---|---|
分子式 |
C10H6N4O2 |
分子量 |
214.18 g/mol |
IUPAC 名称 |
2-diazo-1-[3-(2-diazoacetyl)phenyl]ethanone |
InChI |
InChI=1S/C10H6N4O2/c11-13-5-9(15)7-2-1-3-8(4-7)10(16)6-14-12/h1-6H |
InChI 键 |
PCTUNNODXVSDML-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(=O)C=[N+]=[N-])C(=O)C=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


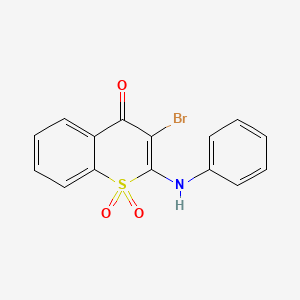
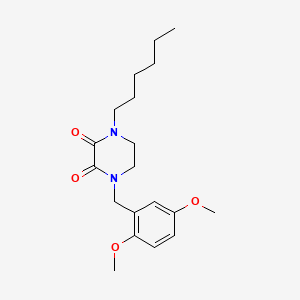
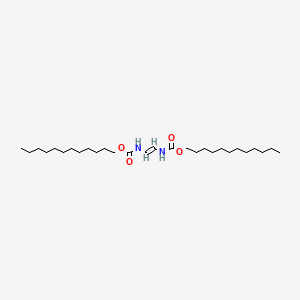
![1-[(1H-Indol-4-yl)oxy]-3-[(2-methylpropyl)amino]propan-2-ol](/img/structure/B14446705.png)

![ethyl 4-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate](/img/structure/B14446723.png)
![1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14446726.png)

![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate](/img/structure/B14446741.png)

![(1R)-7,7-Dimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B14446750.png)

